

Introduction to Bioorthogonal Chemistry and TCO-Tz Ligation

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Bioorthogonal chemistry enables specific chemical reactions to proceed within complex biological environments without interfering with native biochemical processes [1]. The **inverse electron-demand Diels-Alder (IEDDA)** reaction between **trans-cyclooctenes (TCOs)** and **tetrazines (Tzs)** has emerged as a premier bioorthogonal ligation due to its exceptional reaction kinetics, which are several orders of magnitude faster than other bioorthogonal reactions like strain-promoted azide-alkyne cycloaddition (SPAAC) [1] [2]. This rapid ligation is particularly valuable in nuclear medicine for constructing radiolabeled probes using short-lived isotopes like fluorine-18 ($t_{1/2} = 110$ min), where synthesis speed is critical [3] [4].

The IEDDA reaction proceeds through a [4 + 2] cycloaddition between an electron-rich TCO dienophile and an electron-poor Tz diene, forming a bicyclic intermediate that undergoes retro-Diels-Alder reaction with N₂ evolution, resulting in a stable dihydropyridazine or pyridazine product [1]. The high reactivity stems from the significant ring strain in TCOs, which elevates the energy of the HOMO orbital, reducing the energy gap with the LUMO of tetrazines [1].

Key TCO Derivatives and Their Properties

Various TCO derivatives have been developed to optimize reactivity, stability, and hydrophilicity for different applications [1] [2]. The table below summarizes the key TCO derivatives used in radiochemistry applications.

Table 1: Properties of Common Trans-Cyclooctene (TCO) Derivatives

TCO Derivative	Structure Features	Relative Reactivity	Key Characteristics	Primary Applications
TCO-5-OH [2]	Hydroxyl group at position 5; exists as equatorial (major) and axial (minor) diastereomers	Moderate (Baseline)	Good balance of reactivity and stability; most commonly used; commercially available	General bioconjugation; pretargeted imaging
sTCO [3] [2]	Bicyclo[6.1.0]nonene scaffold with fused cyclopropane ring	~10-100x higher than TCO-5-OH	Highest reactivity known; reduced in vivo stability	Applications requiring maximum speed (e.g., rapid ¹⁸ F labeling)
d-TCO [2]	Incorporates a dioxolane ring	Between TCO-5-OH and sTCO	Enhanced water solubility; high stability	Beneficial for work in biological media
TCO-3-OH [2]	Hydroxyl group at position 3	Varies	Exhibits "click-to-release" behavior	Targeted drug delivery systems
C2TCO (Bishydroxy-TCO) [5]	Symmetrical structure with two hydroxyl groups at allylic positions	Comparable to other bifunctional TCOs	Enables multicycle imaging and facile payload release	Multimodal imaging; payload dissociation

TCO-Tz Ligation in Pretargeted Radioimaging

Pretargeted imaging separates the administration of the targeting vector from the radiolabeled probe, overcoming challenges of direct radiolabeling such as prolonged radiation exposure and poor target-to-background ratios [1]. The TCO-Tz ligation is ideal for this approach due to its fast kinetics.

Experimental Protocol: Pretargeted PET Imaging with ¹⁸F-sTCO [3]

Principle: A TCO-conjugated targeting vector (e.g., RGD peptide) is administered first and allowed to accumulate at the target site. After clearance from circulation, a ^{18}F -labeled tetrazine probe is injected, which rapidly ligates with the pretargeted TCO, enabling visualization via PET imaging.

Materials:

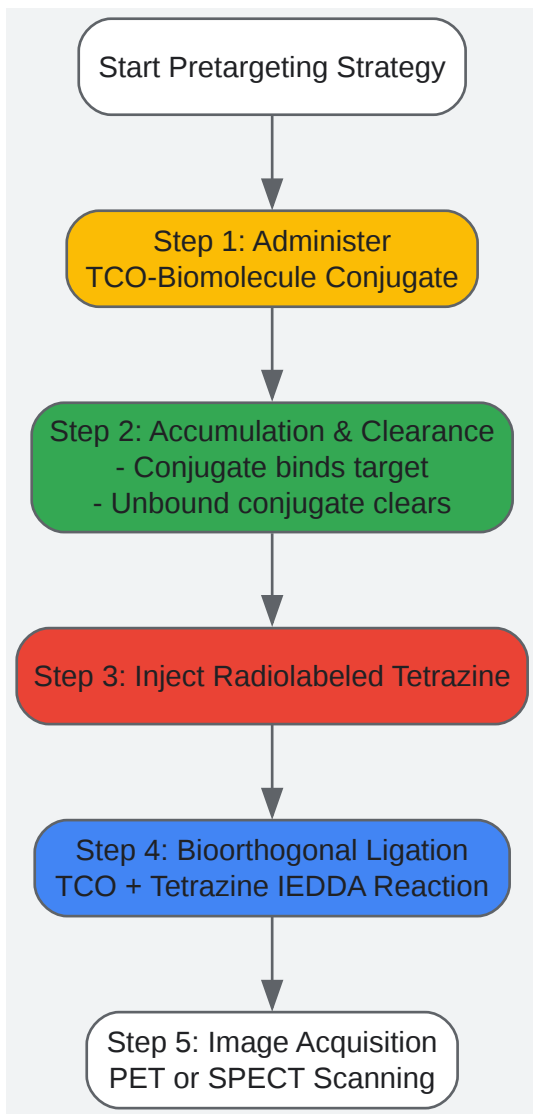
- Precursor: TCO-conjugated targeting vector (e.g., RGD-TCO)
- Radiosynthon: ^{18}F -labeled tetrazine (e.g., ^{18}F -sTCO)
- Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Animal Model: Mouse xenograft model

Procedure:

- **Pretargeting:** Inject TCO-conjugated targeting vector (e.g., 100 μg in 100 μL PBS) intravenously into mouse.
- **Clearance Period:** Wait 12-24 hours to allow for blood clearance of unbound vector.
- **Radiolabeling:** Inject ^{18}F -labeled tetrazine probe (e.g., 5-10 MBq) intravenously.
- **Image Acquisition:** Perform PET scans at multiple time points post-injection (e.g., 1 h, 2 h, 4 h).

Key Findings: Studies using ^{18}F -sTCO with RGD-Tz demonstrated prominent tumor uptake increasing from $5.3 \pm 0.2\%$ ID/g at 1 hour to $8.9 \pm 0.5\%$ ID/g at 4 hours, indicating prolonged blood circulation and effective pretargeting [3].

The following diagram illustrates the sequential pretargeting strategy.



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TCO-Tz Ligation in Radionuclide Therapy and Drug Delivery

The TCO-Tz system facilitates targeted drug delivery through "click-to-release" strategies, where the IEDDA reaction triggers the release of a therapeutic payload [1] [5].

Experimental Protocol: Click-to-Release Antibody-Drug Conjugate (ADC) [5]

Principle: An antibody is conjugated to a TCO-based linker containing a cytotoxic drug. Upon administration and target binding, a tetrazine molecule triggers drug release at the disease site.

Materials:

- C2TCO (bishydroxy-TCO) with carbonate linker
- Monoclonal antibody (e.g., anti-PD-L1)
- Cytotoxic drug (e.g., monomethyl auristatin E)
- Tetrazine trigger compound

Procedure:

- **ADC Synthesis:**
 - Functionalize C2TCO with cytotoxic drug via carbamate/carbonate linkage.
 - Conjugate TCO-drug complex to monoclonal antibody.
 - Purify ADC using size-exclusion chromatography.
- **In Vitro Testing:**
 - Incubate ADC with target cells.
 - Add tetrazine trigger compound (e.g., 100 μ M).
 - Monitor drug release and cytotoxicity via MTT assay.
- **In Vivo Evaluation:**
 - Administer ADC to tumor-bearing mice.
 - After 24 hours, inject tetrazine trigger.
 - Monitor tumor growth inhibition and animal survival.

Key Findings: C2TCO-based ADCs showed efficient tetrazine-triggered payload release, inducing significant cellular cytotoxicity in target cells [5].

Factors Influencing IEDDA Reaction Kinetics

The reaction rate between TCOs and tetrazines is governed by several factors [1]:

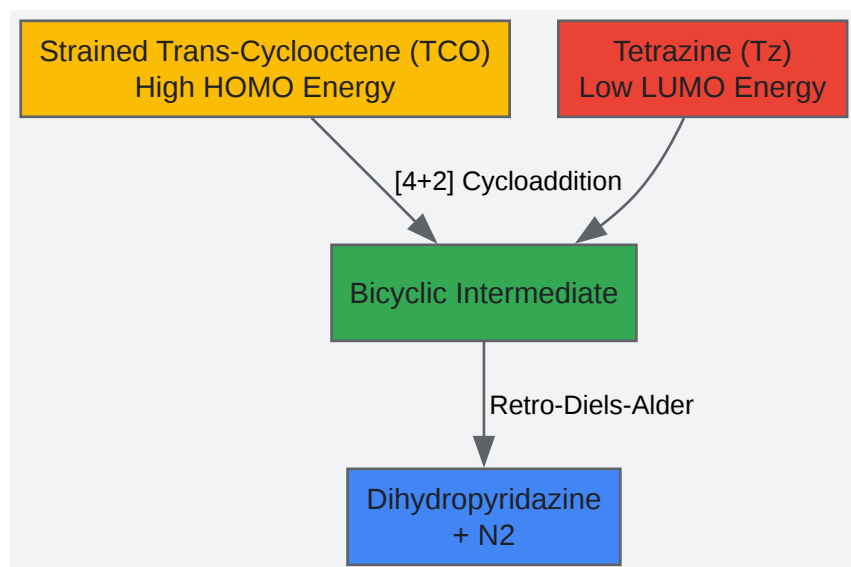
- **TCO Strain and Stereochemistry:** Increased ring strain (sTCO > TCO) dramatically enhances reaction rates. The syn-diastereomer of sTCO displays slightly faster reactivity than the anti-diastereomer [3].

- **Tetrazine Substituents:** Electron-withdrawing groups (e.g., carboxylates, pyridines) on tetrazines lower the LUMO energy, accelerating reactions. However, these may compromise stability [1].
- **Steric Effects:** Less substituted tetrazines (e.g., H-Tz) show significantly higher reactivity than disubstituted analogs [1].

Table 2: Representative IEDDA Rate Constants for TCO-Tz Pairs

Dienophile	Tetrazine	Rate Constant ($M^{-1}s^{-1}$)	Conditions
sTCO [3]	Diphenyl-s-tetrazine	2.86×10^5	25°C, Water
sTCO (syn) [3]	Diphenyl-s-tetrazine	Slightly faster than anti	25°C, 55:45 MeOH:Water
sTCO [3]	Various Tetrazines	Up to 3.3×10^6	25°C, Water
TCO-5-OH (major) [2]	-	Lower than sTCO	-

The following diagram illustrates the IEDDA reaction mechanism between a strained TCO and a tetrazine.



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Synthesis and Handling of TCO Derivatives

Protocol: Simplified Flow Photoisomerization for TCO Synthesis [2]

Principle: cis-Cyclooctene precursors are isomerized to trans-isomers using UV irradiation. TCOs are trapped and purified using Ag⁺-functionalized silica.

Materials:

- cis-Cyclooctene derivative
- Photosensitizer (e.g., acetone, benzophenone)
- Low-pressure mercury lamp (254 nm)
- AgNO₃-impregnated silica cartridge
- Inert atmosphere equipment

Procedure:

- **Reactor Setup:** Assemble flow photoreactor with quartz glass tube and UV lamps.
- **Solution Preparation:** Dissolve cis-cyclooctene precursor (1 mmol) and photosensitizer in appropriate solvent.
- **Photoisomerization:** Pump solution through photoreactor at optimized flow rate.
- **TCO Trapping:** Pass reaction mixture through AgNO₃/SiO₂ cartridge.
- **Elution:** Recover pure TCO by eluting with ligand-containing solvent.
- **Characterization:** Analyze by NMR and HPLC.

Future Perspectives and Conclusions

TCO-Tz ligation provides a versatile platform for rapid radiochemistry applications. Future directions include developing more hydrophilic TCO derivatives with improved pharmacokinetics, creating novel "click-to-release" systems with enhanced specificity, and integrating these methodologies with emerging radionuclides for theranostic applications [1] [5]. The ongoing optimization of TCO scaffolds to balance reactivity and stability will further expand their utility in nuclear medicine and chemical biology.

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